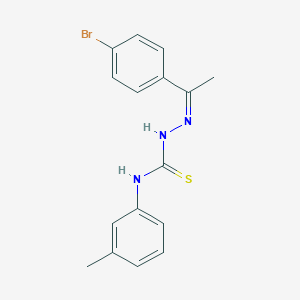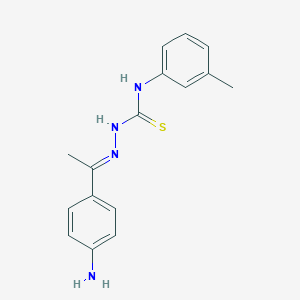
N-(4-methylpiperazine-1-carbothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylpiperazine-1-carbothioyl)benzamide is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.364 g/mol . This compound is known for its unique structure, which includes a benzamide core linked to a 4-methylpiperazine moiety through a carbothioyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylpiperazine-1-carbothioyl)benzamide typically involves the reaction of 4-methylpiperazine with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to achieve high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-methylpiperazine-1-carbothioyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted benzamides.
Applications De Recherche Scientifique
N-(4-methylpiperazine-1-carbothioyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(4-methylpiperazine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(4-methylpiperazino)carbamoyl]benzamide
- N-[(4-methylpiperazino)carbonyl]benzamide
Uniqueness
N-(4-methylpiperazine-1-carbothioyl)benzamide is unique due to its carbothioyl linkage, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity, stability, and interaction with biological targets .
Propriétés
Formule moléculaire |
C13H17N3OS |
|---|---|
Poids moléculaire |
263.36 g/mol |
Nom IUPAC |
N-(4-methylpiperazine-1-carbothioyl)benzamide |
InChI |
InChI=1S/C13H17N3OS/c1-15-7-9-16(10-8-15)13(18)14-12(17)11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H,14,17,18) |
Clé InChI |
VMGFUNOZLVTEPX-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
SMILES canonique |
CN1CCN(CC1)C(=S)NC(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[1-(3-aminophenyl)ethylidene]-4-methylbenzohydrazide](/img/structure/B323913.png)
![2-methyl-N-[4-[4-[(2-methylbenzoyl)amino]phenoxy]phenyl]benzamide](/img/structure/B323914.png)
![N-[4-(9-{4-[(anilinocarbothioyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylthiourea](/img/structure/B323917.png)
![N-[4-(9-{4-[(anilinocarbonyl)amino]phenyl}-9H-fluoren-9-yl)phenyl]-N'-phenylurea](/img/structure/B323918.png)
![2-{9-[2-(anilinocarbonyl)hydrazino]-9-oxononanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323919.png)
![N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbothioyl)-2-furamide](/img/structure/B323920.png)
![2-METHYL-N-[(PHENYLCARBAMOTHIOYL)AMINO]BENZAMIDE](/img/structure/B323923.png)

![2-{[(1-bromo-2-naphthyl)oxy]acetyl}-N-phenylhydrazinecarboxamide](/img/structure/B323927.png)
![2-[(2-methoxyphenoxy)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B323929.png)
![2-{5-[2-(anilinocarbonyl)hydrazino]-5-oxopentanoyl}-N-phenylhydrazinecarboxamide](/img/structure/B323930.png)


